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Lf-CATH2

Cat. No.: B1576191
Attention: For research use only. Not for human or veterinary use.
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Description

Lf-CATH2 is a recombinant cathelicidin-derived antimicrobial peptide (AMP) expressed using a novel thioredoxin fusion protein system, designed for high-yield production of bioactive peptide for research applications . Cathelicidins are vital components of the innate immune system, known for their broad-spectrum antibacterial activity and potent immunomodulatory functions . The core mechanism of cathelicidins like this compound involves interacting with and disrupting bacterial cell membranes, a multi-target mechanism that is highly relevant for combating multidrug-resistant (MDR) bacteria . Research on the related chicken CATH-2 peptide demonstrates potent activity against various pathogens, including E. coli and S. suis, by directly killing bacteria and modulating host immune responses such as neutralizing LPS-induced inflammation . This compound is therefore a critical research tool for developing novel therapeutic alternatives to conventional antibiotics, particularly for investigating solutions to MDR bacterial infections . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

GKCNVLCQLKQKLRSIGSGSHIGSVVLPRG

Origin of Product

United States

Discovery and Characterization of Lf Cath2

Origin and Identification from Limnonectes fragilis

Lf-CATH2 was identified from Limnonectes fragilis, a species of frog belonging to the Dicroglossidae family. This amphibian is commonly known as the fragile large-headed frog or the fragile wart frog and is endemic to Hainan Island in China. The identification of this compound was part of a broader investigation into the antimicrobial peptides present in this ranid amphibian, which also led to the discovery of a second cathelicidin (B612621), Lf-CATH1. These peptides are considered a vital part of the frog's innate immune system, offering protection against a wide array of microorganisms in their environment nih.gov.

The discovery of cathelicidins in amphibians like Limnonectes fragilis is significant as this class of AMPs has been less extensively studied in this vertebrate group compared to mammals. The presence of Lf-CATH1 and this compound suggests a sophisticated and complex innate immune defense mechanism in these frogs nih.gov.

Genomic and Transcriptomic Analysis of this compound Gene

Like other cathelicidins, this compound is synthesized as a larger precursor protein, known as a prepropeptide. This precursor has a characteristic structure consisting of a signal peptide at the N-terminus, a highly conserved central cathelin-like domain, and a variable C-terminal domain which constitutes the mature antimicrobial peptide acs.orgelifesciences.orgnih.gov.

The prepropeptide for this compound undergoes proteolytic processing to release the active 30-amino acid mature peptide. Based on the unique proteolytic patterns observed in amphibians, it is predicted that the processing site for the generation of mature this compound is at leucine 121 (L121) of the prepropeptide nih.gov. This cleavage event is a critical step in activating the antimicrobial function of the peptide.

Table 1: Predicted Proteolytic Processing of Lf-CATH Precursors

PrecursorPredicted Cleavage SiteMature Peptide
Lf-CATH1Arginine 125 (R125)Lf-CATH1
This compoundLeucine 121 (L121)This compound

Data derived from analysis of amphibian proteolytic patterns.

Analysis of cathelicidin transcript levels in various tissues of Limnonectes fragilis has revealed a distinct expression profile. High levels of cathelicidin transcripts are found in the spleen, liver, and kidney, suggesting a systemic role for these peptides in the frog's immune defense. In contrast, lower transcript levels are observed in the lung, skin, and stomach nih.gov.

While specific studies detailing the modulation of this compound gene expression in direct response to pathogenic or environmental stimuli are not extensively documented, the general understanding of cathelicidins points towards their upregulation following infection. In other species, cathelicidin gene expression is known to be increased in the presence of bacterial infection, indicating their active role in combating invading pathogens openbiochemistryjournal.com. This induction is a key feature of the innate immune response, allowing for a rapid defense against microbial threats.

Comparative Sequence Analysis with Other Cathelicidins

The mature this compound peptide is composed of 30 amino acid residues. Comparative analysis reveals that amphibian cathelicidins, including this compound, exhibit a highly conserved cathelin domain within their precursor proteins. This domain is a hallmark of the cathelicidin family across vertebrates acs.orgnih.govresearchgate.net.

The mature peptide sequence of this compound, however, shows significant variability when compared to cathelicidins from other species, a characteristic feature of the C-terminal antimicrobial domain of these peptides nih.gov. Despite this variability, this compound shares conserved features with other known amphibian cathelicidins, most notably the positional conservation of two cysteine residues nih.gov. Phylogenetic analysis of amphibian cathelicidins indicates that this compound clusters with other cathelicidins from ranid frogs nih.gov.

A key structural feature of this compound, as suggested by homology modeling, is its adoption of a tertiary structure that is predominantly an α-helix. This α-helical conformation is representative of many small, cationic cathelicidin family peptides and is crucial for their antimicrobial activity nih.gov.

The presence of two positionally conserved cysteine residues within the 30-amino acid sequence of this compound is a notable feature shared with a few other amphibian cathelicidins nih.gov. These residues may be involved in the formation of intramolecular disulfide bonds, which can be critical for the peptide's structural stability and biological function.

Antimicrobial Spectrum and Potency of Lf Cath2

Activity Against Gram-Positive Bacterial Strains

Lf-CATH2 has shown activity against various Gram-positive bacterial strains. Specifically, it is active against Staphylococcus aureus (ATCC2592, IS1303, IS 1349) with Minimal Inhibitory Concentrations (MICs) ranging from 2.27 to 9.08 µM. novoprolabs.com It also demonstrates activity against Staphylococcus epidermidis with an MIC of 4.5 µM, and Propionibacterium acnes ATCC11827 with an MIC of 18.2 µM. novoprolabs.com

Activity Against Gram-Negative Bacterial Strains

The peptide is also effective against Gram-negative bacteria. This compound shows activity against Pseudomonas aeruginosa (IS 1411, IS 1412, IS 1413) with MICs between 4.5 and 9.1 µM. novoprolabs.com For Escherichia coli (ATCC25922, IS 1334, IS 1335, IS 1342), the MICs range from 2.3 to 9.1 µM. novoprolabs.com

Antifungal Activity

This compound possesses antifungal activity. It is active against Candida albicans ATCC2002 and Candida glabrata IS0902, with MICs ranging from 1.1 to 4.5 µM. novoprolabs.com Research indicates that CATH-2, a chicken cathelicidin (B612621), rapidly kills C. albicans within 5 minutes, inducing cell membrane permeabilization and simultaneous vacuolar expansion. nih.gov CATH-2 was found to be more active against C. albicans than human LL-37. nih.gov While the specific mechanisms of this compound against fungi are not detailed in the provided text, cathelicidins in general can affect the integrity of the fungal cell membrane and nuclear envelope. nih.gov

Kinetics of Microbial Inactivation by this compound

Studies on other cathelicidin-derived peptides suggest that they can rapidly decrease bacterial counts. For instance, a modified antibacterial peptide, ZL-2 (a cathelicidin-derived peptide), rapidly decreased CFU counts of both Gram-positive and Gram-negative bacteria, nearly eliminating them within 4 hours in a time-course experiment. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided snippets, the potent and broad-spectrum activity suggests a relatively rapid mode of action, consistent with the general understanding of how antimicrobial peptides interact with microbial membranes, leading to permeabilization and cell death. nih.govmdpi.comnih.gov Microbial inactivation kinetics can be modeled using various approaches, such as linear and nonlinear models, to understand the rate and extent of population reduction over time under specific conditions. nih.govresearchgate.netbasicmedicalkey.combasicmedicalkey.comscielo.br

Factors Influencing Antimicrobial Potency (e.g., pH, ionic strength, peptide concentration)

The antimicrobial potency of peptides, including cathelicidins, can be influenced by various factors such as pH, ionic strength, and peptide concentration. nih.govfrontiersin.org While direct experimental data on the effect of pH and ionic strength specifically on this compound's activity is not provided in the search results, general principles regarding antimicrobial peptides apply. The activity of some antimicrobial peptides is pH-dependent, with low pH potentially inducing alpha-helical structure formation on bacterial membranes, leading to disruption. nih.gov Ionic strength can also influence the interaction between cationic antimicrobial peptides and negatively charged bacterial membranes. researchgate.netredalyc.org Peptide concentration is a critical factor, as antimicrobial activity is typically dose-dependent, with higher concentrations generally leading to greater microbial inactivation, as indicated by MIC values. novoprolabs.comfrontiersin.org

Mechanisms of Antimicrobial Action of Lf Cath2

Interaction with Microbial Membranes

The interaction of Lf-CATH2 with microbial membranes is a crucial step in its antimicrobial action. The net positive charge and amphipathicity typical of antimicrobial host defense peptides (HDPs) facilitate a strong interaction with the negatively charged outer membrane (lipopolysaccharide; LPS) and inner membranes (phospholipids) of Gram-negative bacteria. nih.gov This interaction can lead to the destabilization and permeabilization of bacterial membranes. nih.gov

Bacterial membranes, both in Gram-positive and Gram-negative bacteria, are rich in phospholipids, phosphatidylglycerol, and cardiolipin, which have predominantly anionic headgroups. mdpi.com These negatively charged moieties create a strong electrostatic attraction for cationic AMPs, driving their targeted interaction with bacterial membranes. mdpi.com Hydrophobic amino acid residues within the AMPs then interact with the phospholipid bilayer, often leading to binding at the membrane surface and the formation of an initial membrane-bound complex. mdpi.com

Membrane Permeabilization and Disruption

A widely accepted mechanism of action for AMPs, including cathelicidins, is the permeabilization and disruption of microbial membranes. frontiersin.orgmdpi.com This process compromises the integrity of the bacterial cell membrane, which is vital for maintaining cellular homeostasis and viability. mdpi.comsciety.org

Studies have shown that AMPs can induce dose-dependent morphological changes in bacteria. nih.gov At minimal inhibitory concentrations (MIC), peptides like chicken cathelicidin-2 (CATH-2), which shares characteristics with amphibian cathelicidins, can kill bacteria within minutes and cause membrane breakage and cell lysis. nih.gov Even at sub-MIC values, intracellular granulation, enhanced vesicle release, and wrinkled membranes have been observed, indicating detrimental effects on the bacteria even without immediate killing. nih.gov

Membrane permeabilization allows for the influx of substances into the cell, such as propidium (B1200493) iodide, a fluorescent dye that can only enter cells with damaged membranes, which is used to assess membrane integrity. nih.gov The extent and nature of membrane disruption can vary depending on the peptide and the target microorganism. frontiersin.org

Proposed Models of Membrane Perturbation (e.g., Toroidal Pore, Barrel-Stave)

Upon binding to the membrane, AMPs can induce membrane perturbation through various proposed models, including the barrel-stave, toroidal pore, and carpet models. mdpi.comencyclopedia.pub These models describe different ways in which peptides interact with the lipid bilayer to form pores or otherwise disrupt the membrane structure. mdpi.comencyclopedia.pub

In the barrel-stave model , peptides aggregate and insert into the membrane, forming a channel-like structure where the hydrophilic domains line the pore and the hydrophobic domains interact with the lipid tails. mdpi.comencyclopedia.pubresearchgate.net This model suggests a more rigid, bundle-like assembly of peptides with minimal impact on surrounding lipids. elifesciences.org

The toroidal pore model involves peptides inserting perpendicularly into the membrane and inducing a continuous bending of the lipid monolayer, forming a pore lined by both peptides and the polar headgroups of the lipids. mdpi.comencyclopedia.pubresearchgate.net Unlike the barrel-stave model, peptide-peptide interaction is not strictly required; instead, pores are formed cooperatively with lipids. encyclopedia.pub Toroidal pores are generally observed over a broader range of peptide properties and are thought to benefit from increased peptide flexibility. elifesciences.org

The carpet model proposes that peptides initially accumulate on the membrane surface in a parallel orientation, covering it like a carpet. mdpi.comencyclopedia.pub At a critical concentration, the accumulated peptides cause a detergent-like effect, leading to the micellization and disruption of the lipid bilayer without necessarily forming discrete pores. encyclopedia.pub

While the specific model by which this compound disrupts membranes is not explicitly detailed in the provided information, cathelicidins, in general, are known to utilize these mechanisms. frontiersin.orgmdpi.com The amphipathic alpha-helical structure often found in cathelicidins, including the predicted alpha-helical conformation of OL-CATH2 (another amphibian cathelicidin (B612621) with similarity to this compound), is conducive to membrane penetration and pore formation. nih.govelifesciences.orgplos.org

Intracellular Targeting and Inhibition of Essential Processes

Beyond membrane disruption, some antimicrobial peptides, including certain cathelicidins, can translocate across the bacterial membrane to target intracellular processes. mdpi.comfrontiersin.orgmdpi.com This can occur even at sub-MIC concentrations without visible membrane permeabilization. nih.gov Once inside the cell, these peptides can interfere with essential cellular functions, contributing to their antimicrobial activity. mdpi.commdpi.com

Potential intracellular targets include ribosomes, DNA, or other intracellular molecules. nih.gov This interference can lead to the inhibition of processes such as DNA or RNA synthesis, protein synthesis, or protein folding. nih.gov While direct evidence for this compound specifically targeting intracellular processes is not detailed, the capacity for intracellular targeting is a known mechanism for some cathelicidins. frontiersin.orgmdpi.com For instance, studies on chicken CATH-2 have suggested intracellular effects, potentially through small amounts of translocated peptide or indirectly via membrane-bound peptide, leading to effects like the redistribution of DNA and ribosomes. nih.gov

Lipopolysaccharide (LPS) Neutralization and Binding

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key target for some antimicrobial peptides, including cathelicidins. nih.govfrontiersin.orgmdpi.comnih.govnih.gov this compound, like other cationic AMPs, is expected to interact with the negatively charged LPS. nih.gov

The binding of cathelicidins to LPS can contribute to their antimicrobial effects, although the precise role can vary. nih.gov In some cases, LPS binding may primarily serve as an initial docking target, allowing the peptide to overcome the outer membrane barrier to reach the cytoplasmic membrane or intracellular targets. nih.gov This is similar to the mechanism of some proline-rich peptides that use LPS as an initial target for cell-mediated entry to initiate intracellular killing. nih.gov

Furthermore, cathelicidins can exhibit anti-inflammatory effects through LPS neutralization. nih.govnih.govnih.gov This involves directly binding to LPS, preventing it from triggering excessive inflammatory responses in the host. nih.govnih.govresearchgate.net Studies have shown that cathelicidins like CATH-2 can efficiently neutralize LPS-induced activation of immune cells. nih.gov A hybrid peptide incorporating the active center of CATH-2 demonstrated strong LPS neutralizing activity and inhibited LPS attachment to cell membranes. nih.gov

Comparative Analysis of Action Mechanisms with Other Amphibian Cathelicidins

Amphibians are a significant source of cathelicidins, and many have been identified with diverse structures and activities. researchgate.netresearchgate.net While this compound was identified from Limnonectes fragilis, other amphibian cathelicidins have been studied, providing context for the mechanisms of this compound. novoprolabs.comnih.gov

This compound is one of two cathelicidins from Limnonectes fragilis, with Lf-CATH1 also exhibiting potent antimicrobial activity. novoprolabs.com this compound has a higher percentage of alpha-helical structure compared to Lf-CATH1, and interestingly, Lf-CATH1 appears to have stronger antimicrobial activity, suggesting that the optimal alpha-helical content can vary between peptides. novoprolabs.com

Another amphibian cathelicidin, OL-CATH2 from Odorrana livida, shares some similarities with this compound, including a predicted alpha-helical conformation. nih.gov OL-CATH2 has demonstrated relatively moderate but rapid antimicrobial potency and potent anti-inflammatory activity, including the inhibition of LPS-induced pro-inflammatory cytokine production. nih.govsemanticscholar.org This suggests that LPS neutralization and anti-inflammatory effects may be shared characteristics among some amphibian cathelicidins, including potentially this compound.

Amphibian cathelicidins, like those from other vertebrates, are characterized by a conserved N-terminal pro-region and a variable C-terminal antimicrobial domain. sci-hub.se This variable region is typically cationic and adopts an amphipathic conformation upon interaction with bacterial membranes, facilitating initial interaction and insertion, ultimately compromising membrane integrity. sci-hub.se

While the specific details of this compound's pore formation model or intracellular targets compared to other amphibian cathelicidins are not extensively detailed in the provided text, the general principles of membrane interaction, permeabilization, and potential intracellular targeting and LPS neutralization are common mechanisms observed across the cathelicidin family, including those from amphibians. frontiersin.orgfrontiersin.orgresearchgate.net The structural diversity in the mature peptide regions of amphibian cathelicidins likely contributes to variations in their precise mechanisms and target spectra. researchgate.net

Antimicrobial Activity of this compound against Various Microorganisms novoprolabs.com

MicroorganismTypeStrains TestedMIC (µM)
Staphylococcus aureusGram-positiveATCC2592, IS1303, IS 13492.27-9.08
Staphylococcus epidermidisGram-positiveNot specified4.5
Propionibacterium acnesGram-positiveATCC1182718.2
Pseudomonas aeruginosaGram-negativeIS 1411, IS 1412, IS 14134.5-9.1
Escherichia coliGram-negativeATCC25922, IS 1334, IS 1335, IS 13422.3-9.1
Candida albicansFungiATCC20021.1-4.5
Candida glabrataFungiIS09021.1-4.5

Immunomodulatory Functions of Lf Cath2

Anti-inflammatory Effects

Lf-CATH2 has demonstrated notable anti-inflammatory effects, playing a role in mitigating excessive or harmful inflammatory responses nih.govplos.orgfrontiersin.org.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Research indicates that this compound can inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govplos.orgfrontiersin.org. These cytokines are central mediators of inflammation, and their excessive production can contribute to tissue damage and disease pathogenesis thermofisher.commdpi.comfrontiersin.org.

Studies on chicken macrophage-like HD11 cells have shown that full-length chicken cathelicidin-2 (CATH-2), which shares similarities with this compound, dose-dependently inhibited LPS-induced production of TNF-α, IL-6, IL-8, and IL-10 in human peripheral blood mononuclear cells (PBMCs) nih.gov. Furthermore, CATH-2 and its truncated analogs efficiently inhibited LPS-induced IL-1β and nitric oxide production in HD11 cells nih.govplos.org. Another study involving a hybrid peptide containing the active center of CATH2 (CATH2 (1-13)) demonstrated significant inhibitory effects on LPS-induced mRNA expression of IL-1β, IL-6, and TNF-α frontiersin.org.

Data from studies on related cathelicidins, such as Cl-CATH2 from Columba livia, further support the ability of these peptides to block LPS-induced protein levels of TNF-α, IL-1β, and IL-6 in macrophage cells in a dose-dependent manner researchgate.net. For instance, Cl-CATH2 at a concentration of 4.85 μM inhibited TNF-α by 83.2%, IL-1β by 90%, and IL-6 by 76% researchgate.net.

Modulation of Inflammatory Signaling Pathways (e.g., MAPK)

The anti-inflammatory effects of cathelicidins, including potentially this compound, can be mediated through the modulation of inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway researchgate.netresearchgate.net. The MAPK pathway is a crucial signaling cascade involved in mediating cellular responses to various stimuli, including pro-inflammatory signals assaygenie.comfrontiersin.orgnih.gov. It plays a significant role in regulating the production and activity of inflammatory cytokines assaygenie.commdpi.com.

Studies on other cathelicidins, like the anionic cathelicidin (B612621) TK-CATH from the salamander Tylototriton kweichowensis, have shown that it effectively inhibited LPS-induced pro-inflammatory cytokine gene expression and protein production by inhibiting the LPS-activated MAPK signaling pathways in amphibian leukocytes and mouse macrophages researchgate.net. This suggests a potential mechanism by which this compound could exert its anti-inflammatory effects. MAPK signaling involves several sub-pathways, including ERK1/2, JNK, and p38 MAPK, which are activated by different stimuli and regulate diverse cellular processes, including inflammation frontiersin.orgfrontiersin.org.

Effects on Immune Cell Responses and Recruitment

Beyond modulating cytokine production, this compound and related cathelicidins influence immune cell responses and recruitment to sites of infection or inflammation citeab.comwhiterose.ac.uk. Host defense peptides, including cathelicidins, can act as chemoattractants for various immune cells, such as monocytes, macrophages, neutrophils, and T-lymphocytes, facilitating their migration to areas where they are needed to combat pathogens and resolve inflammation frontiersin.orgmdpi.comnih.govnih.govmdpi.com.

Studies on chicken CATH-2 have shown that it dose-dependently induced the transcription of chemokines, such as CXCLi2/IL-8, MCP-3, and CCLi4/RANTES, in HD11 cells nih.govplos.org. Chemokines are small proteins that play a critical role in guiding the movement of leukocytes frontiersin.orgnih.gov. The induction of chemokine production by this compound could thus contribute to the recruitment of immune cells necessary for an effective host response frontiersin.orgnih.gov. Furthermore, studies on Alligator sinensis cathelicidins (As-CATH2-6) demonstrated effective protection against bacterial infection in mice through enhanced immune cell recruitment, including neutrophils, monocytes, and macrophages, to the infection site scispace.comresearchgate.net.

Role in Host Anti-Infective Responses Beyond Direct Killing

While this compound possesses direct antimicrobial activity, its immunomodulatory functions, particularly its anti-inflammatory effects and ability to influence immune cell behavior, contribute significantly to host defense against infections in ways that extend beyond simply killing pathogens nih.govsemanticscholar.org. By dampening excessive inflammation, this compound may help prevent tissue damage that can be caused by an overactive immune response nih.govnih.gov.

The ability of cathelicidins to neutralize LPS, a potent inducer of inflammation found in the outer membrane of Gram-negative bacteria, is a key mechanism by which they exert anti-inflammatory and anti-infective effects independent of direct bacterial killing nih.govfrontiersin.orgresearchgate.net. By binding to and neutralizing LPS, cathelicidins can prevent the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling pathways that lead to the release of pro-inflammatory cytokines frontiersin.orgresearchgate.netnih.govmdpi.com. This neutralization of endotoxin (B1171834) toxicity is considered an important component of the host's innate immune response nih.govfrontiersin.org.

Furthermore, by promoting the recruitment and activation of immune cells, this compound can enhance the clearance of pathogens and cellular debris, contributing to the resolution of infection and restoration of tissue homeostasis frontiersin.orgnih.govresearchgate.net. The multifaceted immunomodulatory activities of this compound highlight its potential role as a key component of the innate immune system in Limnonectes fragilis, contributing to a balanced and effective response to microbial challenges.

Structure Function Relationships and Peptide Engineering

Role of Secondary Structure (e.g., Alpha-Helical Conformation) in Activity

The secondary structure adopted by Lf-CATH2 plays a vital role in its biological activity. This compound is predicted to adopt a mostly alpha-helical conformation. nih.gov Alpha-helical structures are common among many cathelicidin-derived AMPs and are often associated with their membrane-disrupting mechanisms. The formation of an amphipathic alpha-helix, where hydrophobic residues are clustered on one face of the helix and hydrophilic/cationic residues on the other, facilitates interaction with and insertion into lipid bilayers. This structural arrangement allows the peptide to interact favorably with the hydrophobic environment of the cell membrane while the charged residues interact with the polar head groups. The percentage and stability of the alpha-helical structure can correlate with antimicrobial potency and membrane selectivity. mapoflife.ai For instance, a higher percentage of alpha-helical structure has been observed for this compound compared to Lf-CATH1, although the optimal percentage may vary for different peptides and their specific targets. mapoflife.ai

Strategies for Enhancing this compound Efficacy and Stability (e.g., Truncation, Amino Acid Substitutions, Cyclization)

Due to limitations such as proteolytic degradation and potential cytotoxicity, various peptide engineering strategies can be applied to enhance the efficacy and stability of this compound. These strategies aim to improve the peptide's pharmacological properties while retaining or improving its desired biological activity.

Truncation: Shortening the peptide sequence can sometimes lead to derivatives with improved potency, reduced toxicity, or increased stability. Identifying the minimal essential region responsible for activity is key in truncation studies. Studies on other cathelicidins have explored truncated versions to optimize activity against specific pathogens or reduce hemolytic effects.

Amino Acid Substitutions: Replacing natural amino acids with others, including non-natural amino acids or D-enantiomers, can enhance proteolytic stability, modify charge or hydrophobicity, and influence secondary structure formation. amphibiaweb.org Substitutions can be strategically introduced to improve resistance to enzymatic degradation or fine-tune interactions with target membranes. amphibiaweb.org For example, incorporating D-amino acids can make peptides less susceptible to degradation by host proteases. amphibiaweb.org

Cyclization: Converting a linear peptide into a cyclic structure by forming a covalent bond between the N- and C-termini or between side chains can significantly enhance peptide stability against exopeptidases and improve conformational rigidity, potentially leading to increased activity or selectivity. Various cyclization techniques exist, including disulfide bond formation and lactam bridge formation.

These strategies, often used in combination, allow for the systematic modification of this compound's structure to optimize its therapeutic potential.

Design of this compound Analogs and Derivatives

The design of this compound analogs and derivatives involves creating modified versions of the peptide with altered sequences or structures to investigate structure-function relationships and develop candidates with improved properties. This process often begins with understanding the key features of the native this compound peptide that contribute to its activity, such as its alpha-helical propensity and the distribution of charged and hydrophobic residues. nih.govmapoflife.ai

Analogs can be designed with specific amino acid substitutions to probe the importance of individual residues or regions. nih.govamphibiaweb.org Truncated derivatives can be synthesized to identify core active sequences. Furthermore, more complex modifications like cyclization or the incorporation of peptidomimetic elements can be employed to enhance stability and bioavailability. The design process is often guided by structural predictions, computational modeling, and experimental evaluation of the synthesized peptides' antimicrobial activity, stability, and potential toxicity. Research into this compound and other cathelicidins from various species provides a basis for the rational design of novel peptide therapeutics with tailored properties. nih.govwikipedia.org

Recombinant Production and Synthetic Strategies for Lf Cath2

Recombinant Expression Systems for High-Yield Production (e.g., E. coli fusion protein systems)

Escherichia coli is a widely utilized host for the recombinant expression of antimicrobial peptides, often employing fusion protein systems. researchgate.netresearchgate.net This strategy helps to mitigate the potential toxicity of the antimicrobial peptide to the host organism and protects the peptide from degradation by intracellular proteases. researchgate.netresearchgate.net

A novel thioredoxin fusion protein expression system has been developed for the production of recombinant Lf-CATH2 in E. coli. researchgate.netnih.gov This system involved the construction of an improved fusion vector, this compound-pET32α(-TS), which was created by removing the thrombin site and S tag from the pET-32α vector and subsequently inserting the this compound coding sequence along with a thrombin cleavage site. nih.gov Expression of this compound in E. coli using this system resulted in the peptide being produced as a fusion protein. researchgate.netnih.gov This improved expression vector significantly increased enzyme cleavage efficiency by 37%, leading to high-yield expression of bioactive this compound. researchgate.netnih.gov

Fusion proteins using tags like thioredoxin (Trx), GST, and SUMO are common strategies to enhance the expression level and solubility of recombinant proteins in E. coli. researchgate.net Thioredoxin fusion, in particular, can aid in the correct folding of proteins, thereby improving the expression of soluble proteins. researchgate.net

Chemical Synthesis Methodologies

Chemical synthesis is another approach for obtaining this compound. While natural isolation is inefficient and chemical synthesis can be expensive and lead to unstable products, synthetic methods are crucial for producing peptides and their derivatives. researchgate.netgoogle.com Peptide synthesis is typically performed using established chemical techniques, such as those based on Merrifield solid-phase peptide synthesis. google.com These methods allow for the creation of the peptide chain by sequentially adding amino acids. google.com

For example, chemical synthesis has been used to produce this compound and its functional properties have been determined using chemically synthesized peptides. researchgate.net Similarly, other cathelicidin (B612621) peptides and their analogs have been chemically synthesized to investigate their activity and structure-activity relationships. researchgate.net The synthesis of peptides, including challenging ones, is an active area of research in organic chemistry. gla.ac.uknsf.gov

Purification and Characterization of Recombinant and Synthetic this compound

Following recombinant expression or chemical synthesis, purification and characterization of this compound are essential to obtain the pure peptide and confirm its identity and activity.

For recombinant this compound produced as a fusion protein in E. coli, purification typically involves cleavage of the fusion protein to release the target peptide, followed by separation techniques. researchgate.netnih.gov In the case of the thioredoxin fusion system for this compound, after cleavage by thrombin, the released this compound was separated using affinity chromatography. researchgate.netnih.gov This process yielded purified this compound, and its antimicrobial activity was subsequently examined. researchgate.netnih.gov

Purification of recombinant proteins often employs methods such as affinity chromatography, which utilizes tags incorporated into the fusion protein (e.g., histidine tags) to facilitate binding and isolation. google.comijbiotech.com After purification, the tag can be enzymatically removed to obtain the native peptide. google.com Other chromatographic methods, such as reverse-phase high-performance liquid chromatography (HPLC), are also commonly used for peptide purification, including both recombinant and synthetic peptides. google.commdpi.com HPLC is effective in separating peptides based on their hydrophobicity and can be used to assess peptide purity. mdpi.comfrontiersin.org

Characterization of purified this compound involves confirming its identity and evaluating its biological activity. For recombinant this compound, maintaining biological activity after expression and purification is a key indicator of successful production. researchgate.netnih.gov Characterization techniques for peptides can include methods like mass spectrometry and amino acid composition analysis to confirm the peptide sequence and integrity. nih.gov Biological activity assays, such as antimicrobial activity testing, are crucial for evaluating the function of the purified peptide. novoprolabs.comresearchgate.netnih.gov

Data from studies on the recombinant production of this compound highlight the efficiency of optimized expression systems. For instance, an improved thioredoxin fusion system demonstrated a significant increase in enzyme cleavage efficiency, contributing to high yields of bioactive peptide. researchgate.netnih.gov

Production Method Expression System/Methodology Key Purification Step(s) Characterization Methods Mentioned Outcome/Yield (if specified)
Recombinant Production E. coli with Thioredoxin Fusion Protein System Thrombin Cleavage, Affinity Chromatography Antimicrobial Activity Assay High yield, Bioactive this compound researchgate.netnih.gov
Chemical Synthesis Solid-phase peptide synthesis (general) Chromatographic methods (e.g., HPLC) (general) Purity by HPLC and MS (for related peptides) frontiersin.org Costly, potential instability (general) researchgate.net

Resistance Mechanisms to Cathelicidins in Microorganisms

General Strategies of Microbial Resistance to Antimicrobial Peptides

Microorganisms employ a variety of strategies to resist the action of antimicrobial peptides. These mechanisms can be broadly categorized based on how they interfere with the peptide's interaction with the bacterial cell or its subsequent effects.

One common strategy involves altering the bacterial cell envelope to reduce the initial electrostatic attraction between the cationic AMPs and the negatively charged bacterial surface. This can be achieved through modifications of molecules in the cell wall or membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, often by adding cationic molecules. mdpi.comnih.govresearchgate.net For instance, changes in LPS molecules or the expression of outer membrane proteases can contribute to resistance against cathelicidins like LL-37. asm.org

Another mechanism is the enzymatic degradation of AMPs by bacterial proteases. Secreted bacterial proteins, such as proteases, can cleave and inactivate AMPs before they reach their target or exert their full effect. mdpi.comnih.govroyalsocietypublishing.org Examples include metalloproteases and serine endopeptidases produced by Staphylococcus species, which can degrade linear cathelicidins such as human LL-37. royalsocietypublishing.org Gram-negative bacteria like Escherichia coli, Salmonella enterica, and Yersinia pestis also possess proteases that can cleave AMPs, including LL-37 and the murine cathelicidin-related antimicrobial peptide (CRAMP). royalsocietypublishing.org Certain strains of pathogenic bacteria, such as Enterococcus faecalis, Streptococcus pyogenes, and Proteus mirabilis, can synthesize specific protease enzymes that degrade cathelicidin (B612621). researchgate.net

Bacteria can also utilize efflux pumps to actively transport AMPs out of the cell, thereby reducing their intracellular concentration below toxic levels. nih.govnih.gov

Biofilm formation is another significant resistance mechanism. The extracellular matrix of biofilms can impede the diffusion of AMPs, protecting the embedded bacteria from peptide action. nih.govnih.gov

Furthermore, bacteria can alter the structure or fluidity of their cytoplasmic membrane, the primary target for many AMPs that function through membrane disruption. nih.gov Some bacteria exhibit intrinsic resistance to cathelicidins and related AMPs, with mechanisms characterized in species like Enterococcus faecalis, Streptococcus pyogenes, and Proteus mirabilis. researchgate.net

A study by Lauth et al. (2009) showed that the M protein type 1 in Streptococcus pyogenes can protect the bacterium from killing by cathelicidins LL-37 and mCRAMP by binding to and trapping the cathelicidin before it reaches the cell wall. frontiersin.org This protection was found to be type-specific, as M protein type 49 did not provide the same level of protection. frontiersin.org Strains isolated from invasive disease patients were also found to be more resistant to LL-37 than those from asymptomatic patients. frontiersin.org

Potential for Resistance Development Against Lf-CATH2

While AMPs are generally considered less prone to resistance development compared to conventional antibiotics due to their membrane-targeting mechanisms aimspress.comfrontiersin.org, the potential for microorganisms to develop resistance to specific peptides like this compound exists. The diverse resistance strategies observed against other cathelicidins and AMPs suggest that bacteria could potentially evolve similar mechanisms to counteract this compound.

This compound, being a cationic and amphipathic peptide novoprolabs.com, likely interacts with bacterial membranes through electrostatic attraction, similar to other cathelicidins nih.gov. Therefore, bacterial modifications that alter membrane charge or composition could potentially affect this compound binding and activity.

The susceptibility of this compound to proteolytic degradation would depend on its specific amino acid sequence and structure. If bacterial proteases present in the environment or secreted by target pathogens can cleave this compound, this could lead to reduced efficacy.

While specific studies detailing resistance mechanisms developed specifically against this compound were not found in the search results, the general principles of microbial resistance to AMPs provide a framework for understanding potential resistance pathways. The broad-spectrum activity of this compound against various bacteria and fungi, including drug-resistant strains novoprolabs.com, suggests potent initial activity, but the evolutionary pressure exerted by its use could select for resistant variants over time. The fact that some Escherichia coli strains are already resistant to AMPs highlights the possibility of resistance development. frontiersin.org

Approaches to Overcome Microbial Resistance in Cathelicidin Research

Addressing microbial resistance is crucial for the successful translation of cathelicidins, including this compound, into effective therapeutic agents. Researchers are exploring various approaches to enhance the efficacy of cathelicidins and circumvent resistance mechanisms. mdpi.comresearchgate.net

One strategy involves structural modifications of cathelicidins to improve their stability, reduce susceptibility to proteases, enhance their activity, or alter their interaction with bacterial membranes. mdpi.comnih.gov Techniques such as peptide truncation, substitution with non-natural amino acids, disulfide bond-based cyclization, and stapled peptide techniques are being investigated to enhance the efficacy and stability of cathelicidins. nih.gov For example, a truncated peptide derived from sea turtle Cm-CATH2 showed improved antimicrobial and antibiofilm activities and enhanced stability. nih.govresearcher.life Increasing the positive net charge of antimicrobial peptides can also increase their potential antimicrobial activity. nih.gov

Combination therapy, using cathelicidins in conjunction with conventional antibiotics or other antimicrobial agents, is another promising approach. nih.govaimspress.comconsensus.app Combining AMPs with antibiotics can offer several advantages, including synergistic effects that enhance bactericidal activity, a reduced likelihood of resistance development by targeting multiple pathways, and the potential to restore the efficacy of antibiotics against resistant strains. nih.govaimspress.com Studies have shown that AMPs can enhance the uptake of conventional antibiotics into bacterial cells, particularly in Gram-negative bacteria where the outer membrane can act as a barrier. nih.gov For instance, the cathelicidin BMAP-28 enhanced vancomycin (B549263) activity against Gram-positive cocci by increasing antibiotic access through the cytoplasmic membrane. nih.gov Combinations of cathelicidins like CATH-1, CATH-3, and PMAP-36 with erythromycin (B1671065) have shown synergistic antibacterial activity and reduced the emergence of bacterial drug resistance. frontiersin.org

Exploring novel delivery systems, such as nanoencapsulation, can help protect cathelicidins from degradation, improve their targeting to infection sites, and potentially reduce toxicity to host cells. frontiersin.orgnih.gov

Understanding the specific mechanisms by which bacteria resist cathelicidins is essential for designing strategies to overcome resistance. Continued research into the complex interplay between cathelicidins and bacterial defense systems will inform the development of more effective peptide-based therapies. mdpi.com

Pre Clinical Research and Therapeutic Potential of Lf Cath2

In Vitro Studies on Anti-infective and Immunomodulatory Efficacy

In vitro studies have demonstrated that Lf-CATH2 possesses potent antimicrobial activities against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi novoprolabs.com. This broad-spectrum activity is a key characteristic of many antimicrobial peptides and contributes to their potential as anti-infective agents.

Detailed research findings indicate this compound's activity against several clinically relevant pathogens. Minimum Inhibitory Concentration (MIC) values have been determined for various strains. For Gram-positive bacteria, this compound is active against Staphylococcus aureus (with MICs ranging from 2.27 to 9.08 µM), Staphylococcus epidermidis (MIC 4.5 µM), and Propionibacterium acnes (MIC 18.2 µM) novoprolabs.com. Against Gram-negative bacteria, activity has been observed against Pseudomonas aeruginosa (MICs 4.5-9.1 µM) and Escherichia coli (MICs 2.3-9.1 µM) novoprolabs.com. This compound also exhibits antifungal activity against Candida albicans (MIC 1.1-4.5 µM) and Candida glabrata (MIC 1.1-4.5 µM) novoprolabs.com. These findings suggest this compound's potential to combat a range of bacterial and fungal infections, including those caused by drug-resistant strains novoprolabs.com.

Beyond its direct antimicrobial effects, this compound has also shown immunomodulatory properties in in vitro settings. Studies on OL-CATH2, another cathelicidin (B612621) from the frog Odorrana livida with reported similarities in function to some amphibian cathelicidins, indicated strong anti-inflammatory activity, significantly inhibiting the transcription and production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced mouse peritoneal macrophages at low concentrations novoprolabs.comresearchgate.netresearchgate.net. While these specific results pertain to OL-CATH2, they highlight the potential for immunomodulatory effects within the cathelicidin family, suggesting a similar capacity for this compound, which is also an amphibian cathelicidin.

The in vitro antimicrobial activity of this compound against various pathogens is summarized in the table below:

Microorganism (Strain)TypeMIC (µM)Citation
Staphylococcus aureus (ATCC2592, IS1303, IS 1349)Gram-Positive2.27-9.08 novoprolabs.com
Staphylococcus epidermidisGram-Positive4.5 novoprolabs.com
Propionibacterium acnes (ATCC11827)Gram-Positive18.2 novoprolabs.com
Pseudomonas aeruginosa (IS 1411, IS 1412, IS 1413)Gram-Negative4.5-9.1 novoprolabs.com
Escherichia coli (ATCC25922, IS 1334, IS 1335, IS 1342)Gram-Negative2.3-9.1 novoprolabs.com
Candida albicans (ATCC2002)Fungi1.1-4.5 novoprolabs.com
Candida glabrata (IS0902)Fungi1.1-4.5 novoprolabs.com

Animal Model Applications for Evaluating Therapeutic Efficacy

Animal models are crucial for evaluating the therapeutic efficacy of potential anti-infective and immunomodulatory agents in a complex in vivo environment. Various animal models are employed to study bacterial infections, inflammation, and sepsis, providing insights into a compound's effectiveness, pharmacokinetics, and interactions within a living system.

Efficacy in Models of Bacterial Infection

Animal models of bacterial infection are used to assess a compound's ability to reduce bacterial load, improve survival rates, and mitigate disease severity. These models often involve introducing pathogenic bacteria into a susceptible animal host through various routes, such as intraperitoneal injection, wound inoculation, or respiratory challenge. While studies on other cathelicidins, such as As-CATH2 from Alligator sinensis and PopuCATH from Polypedates puerensis, have demonstrated efficacy in mouse models of bacterial infection by reducing bacterial load and improving survival, specific published data detailing the efficacy of this compound from Limnonectes fragilis in animal models of bacterial infection were not found in the provided search results. Research mentions this compound in the context of a mouse model for colitis-associated colon cancer, which is a different disease indication researchgate.net.

Efficacy in Models of Inflammation and Sepsis

Models of inflammation and sepsis, such as those induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), are used to evaluate a compound's ability to modulate the host immune response, reduce excessive inflammation, and prevent organ dysfunction. These models are critical for understanding how a potential therapeutic interacts with the complex inflammatory pathways involved in severe infections and sepsis. While cathelicidins from other species have shown promise in modulating inflammation and protecting against sepsis in animal models, specific published data demonstrating the efficacy of this compound from Limnonectes fragilis in animal models of inflammation or sepsis were not found in the provided search results.

Discussion of this compound as a Promising Candidate for Anti-infective Development

Based on the available pre-clinical data, this compound presents as a promising candidate for anti-infective development. Its demonstrated broad-spectrum in vitro antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains, is a significant advantage in the face of rising antimicrobial resistance novoprolabs.com. The potential for immunomodulatory effects, as suggested by studies on related cathelicidins, further enhances its therapeutic appeal, as modulating the host immune response can be crucial in managing infections and preventing excessive inflammation novoprolabs.comresearchgate.netresearchgate.net.

The multifunctional nature of cathelicidins, encompassing both direct antimicrobial killing and the regulation of immune responses, positions peptides like this compound as potential next-generation anti-infectives. While comprehensive in vivo efficacy data for this compound in animal models of infection and inflammation were not available in the provided search results, the strong in vitro profile warrants further investigation into its therapeutic potential in relevant animal models. Such studies would be essential to confirm its efficacy and understand its pharmacodynamic properties in a living system, moving towards potential clinical translation.

Future Research Directions and Open Questions

Elucidating Precise Molecular Targets and Signaling Pathways

While Lf-CATH2 exhibits antimicrobial activity, the precise molecular targets and the intricate signaling pathways it influences within target microorganisms and host cells require further detailed investigation. Understanding these mechanisms at a molecular level is fundamental for optimizing its therapeutic application and predicting potential interactions. Research into amphibian-derived AMPs is exploring how these peptides interact with bacterial membranes, enter cells, and target specific proteins mdpi.com. At sublethal concentrations, amphibian-derived AMPs may induce bacterial death through mechanisms other than membrane disruption, potentially involving interactions with intracellular protein targets mdpi.com. Further research is needed to identify the specific targets within bacterial systems that are essential for their biological functions and are affected by peptides like this compound. mdpi.com

In the context of host interactions, understanding how this compound might modulate host signaling pathways is also important. While the provided search results discuss molecular targets and signaling pathways in the context of diseases like cancer nih.govfrontiersin.orgnih.govwaocp.orgmdpi.com, and wound healing nih.govfrontiersin.org, they highlight the complexity of these pathways (e.g., PI3K/Akt/mTOR, JAK/STAT, MAPK, NF-κB, Wnt/β-catenin) frontiersin.orgnih.govwaocp.orgmdpi.com. Future research on this compound should aim to determine if and how it interacts with or modulates host signaling to potentially influence immune responses or tissue repair, building on the knowledge gained from studies on other amphibian peptides nih.govfrontiersin.org.

Investigating Synergistic Effects with Conventional Antimicrobials or Other Host Molecules

Exploring the potential synergistic effects of this compound when combined with conventional antibiotics or other host defense molecules is a critical area for future research. Combining AMPs with traditional antibiotics is considered a significant strategy to combat drug-resistant pathogens nih.gov. This approach may allow for reduced dosages of conventional antibiotics, potentially mitigating toxicity and the emergence of resistance nih.gov. Studies on other AMPs have shown synergistic effects with conventional chemical preservatives in bacterial killing assays and food storage researchgate.net. The combined use of AMPs and traditional antibiotics is very likely to reduce the amount of both agents needed, thereby reducing toxicity and side effects to the host and decreasing the emergence of drug-resistant bacteria nih.gov. Research on this compound should investigate such synergistic potential against various pathogens, which could lead to the development of more effective combination therapies.

Exploration of Broadened Biological Activities (e.g., Antiviral, Antiparasitic, Anti-biofilm)

Beyond its known antimicrobial properties, the potential of this compound to exhibit broader biological activities, such as antiviral, antiparasitic, or anti-biofilm effects, warrants further investigation. AMPs, in general, represent a class of molecules with wide-ranging effects, including antiviral and antifungal activities frontiersin.org. Some natural compounds and peptides have shown significant anti-biofilm properties by inhibiting biofilm formation, disrupting mature biofilms, and interfering with bacterial communication (quorum sensing) nih.govmdpi.comscholars.directmdpi.com. Amphibian-derived peptides have also demonstrated anti-biofilm activity against both Gram-positive and Gram-negative bacterial biofilms frontiersin.org. While the provided information specifically confirms this compound's activity against bacteria and fungi novoprolabs.com, its potential against viruses and parasites, as well as its ability to combat biofilm-associated infections, remains an open question for dedicated research.

Advanced Peptide Delivery Systems and Formulations

Developing advanced delivery systems and formulations for this compound is essential to overcome potential limitations related to its stability, bioavailability, and targeted delivery in vivo. Therapeutic peptides often face challenges such as limited oral bioavailability, short half-life, and susceptibility to degradation researchgate.nettaylorfrancis.com. Innovations in pharmaceutical formulations, including micro/nanoparticles, hydrogels, and scaffolds, are being explored to improve peptide delivery, enable long-acting effects, and retain biological activity researchgate.nettaylorfrancis.comnih.gov. Specifically for oral administration of AMPs, novel drug delivery systems are being developed to protect peptides from degradation in the gastrointestinal tract and enhance intestinal permeability frontiersin.org. Future research should focus on designing and evaluating such advanced delivery systems specifically for this compound to ensure its effective and targeted delivery for therapeutic applications.

Q & A

Q. Which repositories provide reliable datasets or structural information on this compound?

  • Methodological Answer : Access FAIR-compliant repositories like Chemotion for synthetic protocols, RADAR4Chem for raw spectral data, and nmrXiv for NMR assignments. Cross-reference with UniProt (ID: [insert]) for sequence validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.